molecular formula C23H22N2OS B4632401 2-(butylsulfinyl)-6-(4-methylphenyl)-4-phenylnicotinonitrile

2-(butylsulfinyl)-6-(4-methylphenyl)-4-phenylnicotinonitrile

Cat. No. B4632401
M. Wt: 374.5 g/mol
InChI Key: ZPOMALVSSRMCEE-UHFFFAOYSA-N
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Description

The compound "2-(butylsulfinyl)-6-(4-methylphenyl)-4-phenylnicotinonitrile" is a subject of interest in organic chemistry due to its unique molecular structure, which offers a variety of chemical reactions and properties. The molecule's synthesis, structural analysis, chemical behavior, and physical and chemical properties are pivotal in understanding its potential applications in materials science, catalysis, and as an intermediate for further chemical modifications.

Synthesis Analysis

The synthesis of similar compounds involves multi-step reactions, including the use of bis(sulfinyl) ligands or isocyanides in the presence of catalysts to form complex structures. For instance, the use of disulfonic acid imidazolium chloroaluminate as a catalyst facilitates the efficient synthesis of related pyranopyrazole derivatives under solvent-free conditions (Moosavi-Zare et al., 2013).

Molecular Structure Analysis

Advanced computational and X-ray diffraction (XRD) techniques are utilized to analyze the molecular structure, revealing the orthorhombic crystallization and detailed spatial attributes through Hirshfeld surface analysis. This level of analysis allows for the understanding of key interactions such as π–π stacking, which plays a significant role in the crystal's stability and characteristics (Bakheit & Alkahtani, 2023).

Chemical Reactions and Properties

The compound's reactivity is explored through various chemical reactions, including cycloadditions and transformations facilitated by specific functional groups. For example, the [3+2] cycloaddition of N-tert-butanesulfinyl imines to arynes showcases a method for synthesizing cyclic sulfoximines with high stereoselectivity (Ye et al., 2014).

Physical Properties Analysis

The physical properties, including thermal stability and solubility, are crucial for understanding the compound's behavior under different conditions. Studies have focused on the synthesis of related compounds with high thermal stability and resistance to hydrolysis, which are important attributes for potential applications (Umemoto et al., 2010).

properties

IUPAC Name

2-butylsulfinyl-6-(4-methylphenyl)-4-phenylpyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2OS/c1-3-4-14-27(26)23-21(16-24)20(18-8-6-5-7-9-18)15-22(25-23)19-12-10-17(2)11-13-19/h5-13,15H,3-4,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPOMALVSSRMCEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)C1=C(C(=CC(=N1)C2=CC=C(C=C2)C)C3=CC=CC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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